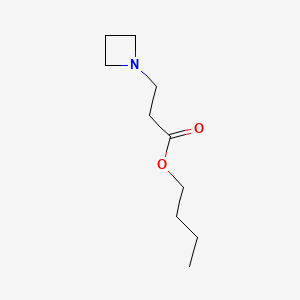
Butyl 3-(azetidin-1-yl)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 3-(azetidin-1-yl)propanoate is an organic compound that belongs to the class of esters. It features a butyl group attached to a propanoate moiety, which is further linked to an azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(azetidin-1-yl)propanoate typically involves the esterification of 3-(azetidin-1-yl)propanoic acid with butanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of butyl 3-(azetidin-1-yl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for easier separation and purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 3-(azetidin-1-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(azetidin-1-yl)propanoic acid and butanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions on the azetidine ring.
Major Products Formed
Hydrolysis: 3-(azetidin-1-yl)propanoic acid and butanol.
Reduction: 3-(azetidin-1-yl)propanol.
Substitution: Various substituted azetidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl 3-(azetidin-1-yl)propanoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The azetidine ring is a common motif in drug design due to its ability to interact with biological targets, making this compound valuable in the development of new therapeutic agents.
Materials Science: The unique reactivity of the azetidine ring allows for the creation of novel polymers and materials with specific properties, such as antibacterial coatings and non-viral gene transfection agents
Wirkmechanismus
The mechanism of action of butyl 3-(azetidin-1-yl)propanoate largely depends on its interaction with biological targets. The azetidine ring can engage in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The ester moiety can undergo hydrolysis to release the active azetidine-containing fragment, which can then exert its effects on molecular pathways involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl propanoate: Lacks the azetidine ring, making it less reactive and less versatile in synthetic applications.
3-(Azetidin-1-yl)propanoic acid: Contains a carboxylic acid group instead of an ester, which alters its reactivity and solubility properties.
Ethyl 3-(azetidin-1-yl)propanoate: Similar structure but with an ethyl group instead of a butyl group, affecting its physical and chemical properties.
Uniqueness
Butyl 3-(azetidin-1-yl)propanoate is unique due to the presence of both the ester and azetidine functionalities. This combination allows for diverse reactivity and applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
69416-69-9 |
|---|---|
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
butyl 3-(azetidin-1-yl)propanoate |
InChI |
InChI=1S/C10H19NO2/c1-2-3-9-13-10(12)5-8-11-6-4-7-11/h2-9H2,1H3 |
InChI-Schlüssel |
BGZYXSKAJHLLNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CCN1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


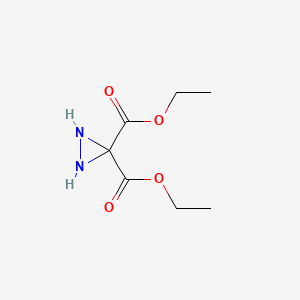
![N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B15070654.png)
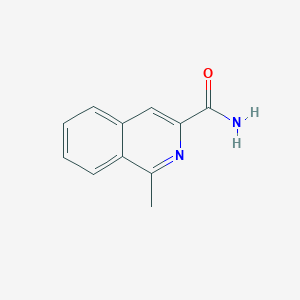
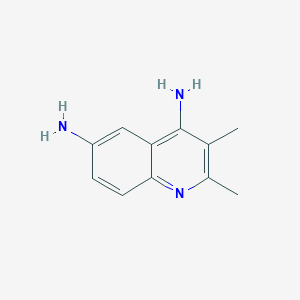
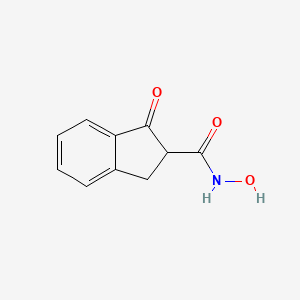
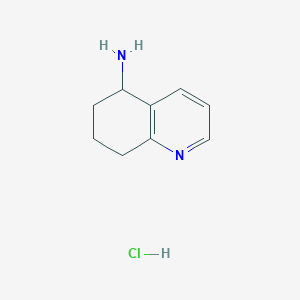
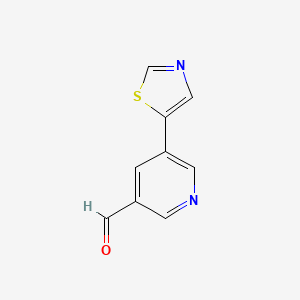
![1,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070686.png)
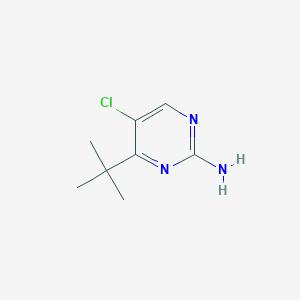



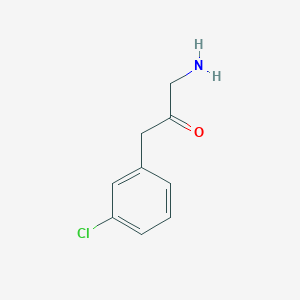
![1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)
